

Chemical and physical properties of Cefcapene Pivoxil Hydrochloride Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cefcapene Pivoxil Hydrochloride Hydrate

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An In-Depth Technical Guide to the Chemical and Physical Properties of **Cefcapene Pivoxil Hydrochloride Hydrate**

For Researchers, Scientists, and Drug Development Professionals

Cefcapene Pivoxil Hydrochloride Hydrate is the pivaloyloxymethyl ester prodrug of the third-generation oral cephalosporin, cefcapene.[1][2][3][4] After oral administration, it is rapidly hydrolyzed by esterases, primarily in the intestinal wall, to its active form, cefcapene.[1][3][5] Cefcapene exhibits a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[5][6] This document provides a comprehensive overview of its core chemical and physical properties, supported by experimental methodologies.

Chemical Identity and Properties

Cefcapene Pivoxil Hydrochloride Hydrate is a white to off-white or beige crystalline powder.[7][8][9][10] Its chemical structure and core properties are fundamental to its formulation, stability, and pharmacokinetic profile.

Table 1: General Chemical Properties

Property	Value	References
IUPAC Name	2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[<i>(Z)</i> -2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride	[2][3]
Synonyms	S-1108, Flomox, CFPN-PI	[2][3]
CAS Number	147816-24-8	[2][4][6]
Molecular Formula	C ₂₃ H ₃₂ ClN ₅ O ₉ S ₂	[1][3][11]
Molecular Weight	622.11 g/mol	[4][6][10][11]
Exact Mass	621.1329977 g/mol	[2][3]

Physicochemical Characteristics

The physical properties of an active pharmaceutical ingredient (API) are critical for drug development, influencing everything from dosage form design to bioavailability.

Table 2: Physical and Physicochemical Properties

Property	Value / Description	References
Appearance	White to off-white/beige solid powder	[7] [8] [9] [10]
Melting Point	158-164°C	[7] [9] [11] [12]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C. Also cited as -20°C. Desiccated storage is recommended.	[7] [8] [9]
Stability	Unstable in solutions; freshly prepared solutions are recommended. Degrades in acidic conditions and is fairly resistant to oxidative stress.	[10] [13]

Solubility Profile

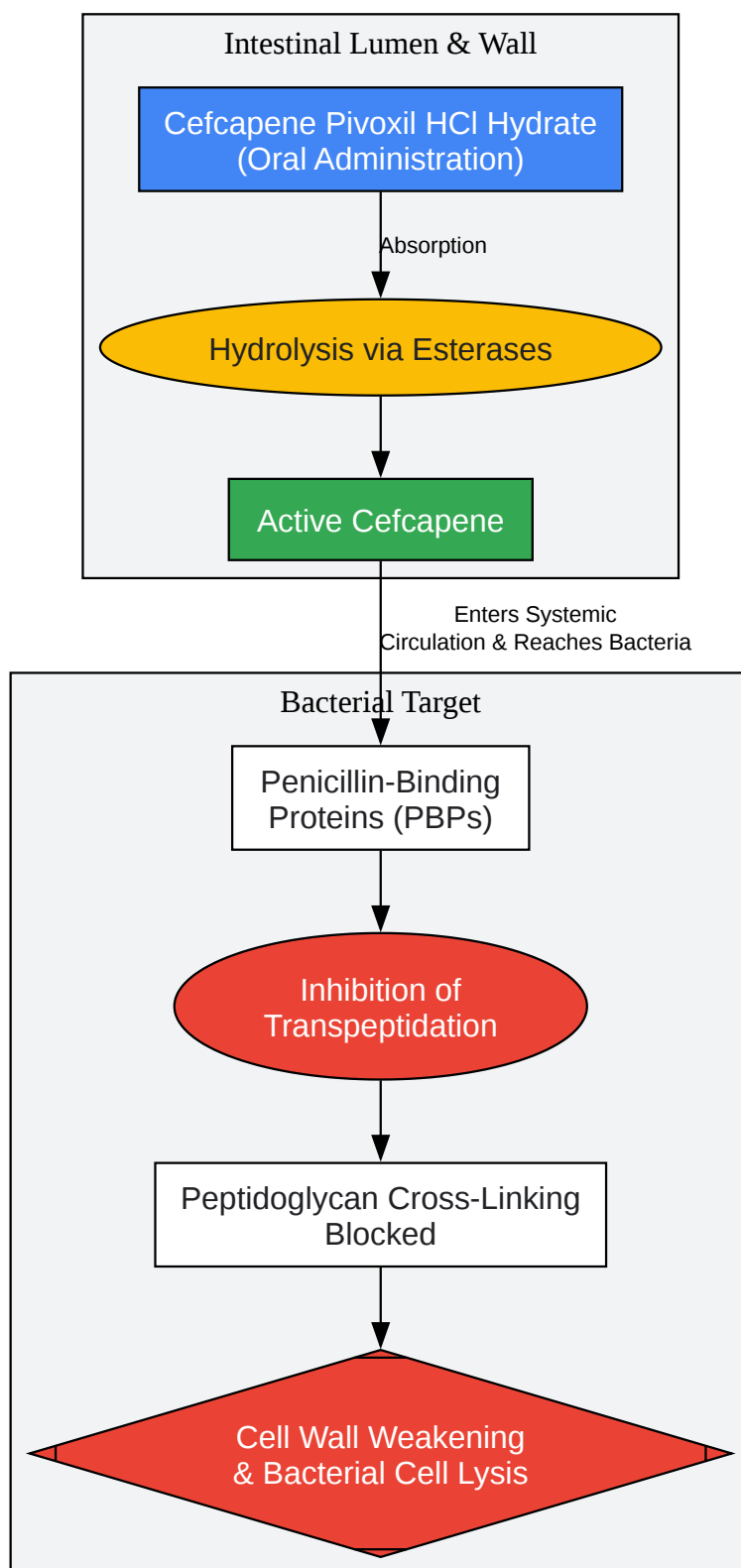
The solubility of **Cefcapene Pivoxil Hydrochloride Hydrate** is a key factor in its formulation and in vivo absorption. As a prodrug designed for oral absorption, its solubility characteristics are complex.

Table 3: Solubility Data

Solvent	Solubility	References
Water	Sparingly soluble / Insoluble (< 0.1 mg/mL)	[7] [9] [10]
DMSO	Soluble. Reported values vary: 2 mg/mL, 50 mg/mL, 100 mg/mL, 125 mg/mL. Sonication is sometimes recommended.	[1] [4] [8] [10] [14]
Methanol	Slightly soluble	[6] [7] [9]
PEG300/Tween 80/Saline	2 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.	[1]

Mechanism of Action and Metabolic Activation

Cefcapene Pivoxil Hydrochloride Hydrate itself is not the active antibacterial agent. It is a prodrug that must be metabolized in the body to release the active moiety, Cefcapene. This process is essential for its oral bioavailability. The active Cefcapene then acts by inhibiting bacterial cell wall synthesis.



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Caption: Prodrug activation and mechanism of action of Cefcapene.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate characterization of any pharmaceutical compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property used to identify and assess the purity of a crystalline solid.^[15] Pure substances typically melt over a narrow temperature range.^[16]

Protocol:

- **Sample Preparation:** Ensure the **Cefcapene Pivoxil Hydrochloride Hydrate** sample is completely dry and finely powdered.^[16]^[17]
- **Capillary Loading:** Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the closed end of the tube on a hard surface to compact the powder into a column of 2.5-3.5 mm at the bottom.^[18]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.^[17]
- **Heating:** Heat the sample rapidly to a temperature approximately 5-10°C below the expected melting point.^[18] Then, reduce the heating rate to about 1°C per minute to ensure thermal equilibrium.^[18]
- **Observation:** Observe the sample through the viewing eyepiece. Record the temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle liquefies (clear point). This range is the melting point.^[16]^[18]

Equilibrium Solubility Determination

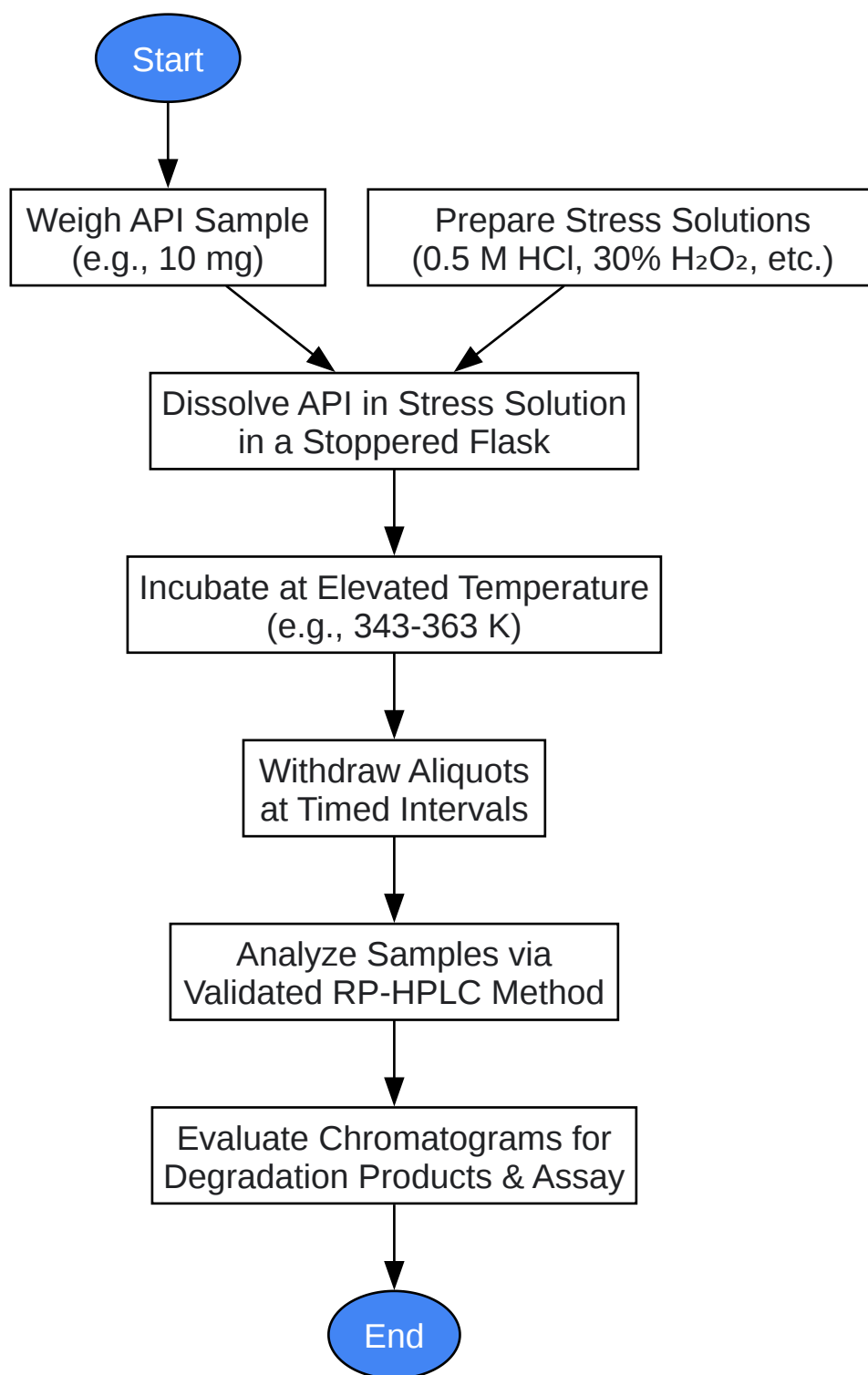
This protocol is designed to determine the solubility of an API in various aqueous media, which is essential for the Biopharmaceutics Classification System (BCS). An API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2–6.8 at 37 ± 1 °C.^[19]

Protocol:

- Media Preparation: Prepare aqueous buffer solutions at various pH points (e.g., 1.2, 4.5, 6.8).
- Sample Addition: Add an excess amount of **Cefcapene Pivoxil Hydrochloride Hydrate** to a known volume (e.g., 10-50 mL) of each buffer solution in a sealed container.^[19] This ensures that a saturated solution is formed.
- Equilibration: Agitate the samples at a constant temperature of $37 \pm 1^\circ\text{C}$ for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can help determine the necessary time.^[19]
- Phase Separation: Separate the solid phase from the liquid phase by centrifugation or filtration.
- Concentration Analysis: Accurately determine the concentration of the dissolved drug in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Solubility Calculation: Express the solubility in mg/mL.

Stability-Indicating Method using Forced Degradation

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a drug substance.^[13] This workflow outlines the process using HPLC for analysis.



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Caption: Experimental workflow for a forced degradation study.

Protocol Details:

- Acidic Hydrolysis: A sample of the drug is dissolved in an acidic solution (e.g., 0.3-0.5 M HCl) and heated (e.g., at 363 K).[13]
- Oxidative Degradation: The drug is dissolved in a solution of a strong oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), and may be heated to accelerate degradation.[13]
- Thermal Degradation: A solid sample of the drug is placed in a vial and exposed to high temperatures to assess its stability in the solid state.[13]
- Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. A suitable method might use a C18 column with a mobile phase of acetonitrile and a citrate/potassium chloride buffer, with detection at 270 nm.[13] Studies have shown that under acidic stress, Cefcapene Pivoxil degrades, with main degradation products appearing at different retention times than the parent compound. [13]

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- To cite this document: BenchChem. [Chemical and physical properties of Cefcapene Pivoxil Hydrochloride Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b211295#chemical-and-physical-properties-of-cefcapene-pivoxil-hydrochloride-hydrate]

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